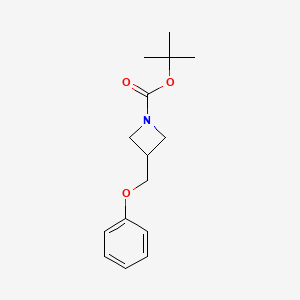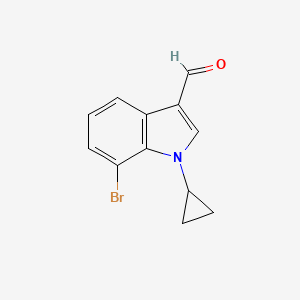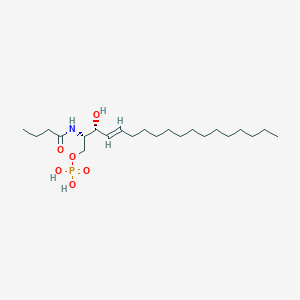![molecular formula C6H10N4O B13863101 [4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol](/img/structure/B13863101.png)
[4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol: is a pyrimidine derivative with the molecular formula C6H10N4O. This compound is known for its unique structure, which includes an amino group at the 4th position, an aminomethyl group at the 5th position, and a hydroxymethyl group at the 2nd position of the pyrimidine ring. It is a significant intermediate in various chemical and pharmaceutical syntheses.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol typically begins with commercially available starting materials such as 2-methylpyrimidine.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like potassium permanganate.
Reduction: The amino groups can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: [4-Amino-5-(aminomethyl)pyrimidin-2-yl]formaldehyde.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
- Employed in the development of novel catalysts and ligands for various chemical reactions.
Biology:
- Studied for its potential role in enzyme inhibition and as a building block for nucleic acid analogs.
Medicine:
- Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
- Used in the synthesis of pharmaceutical compounds, particularly those targeting metabolic pathways.
Industry:
- Utilized in the production of agrochemicals and dyes.
- Employed in the development of advanced materials with specific electronic properties.
作用機序
The mechanism of action of [4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxymethyl groups allow it to form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interfere with nucleic acid synthesis by mimicking natural pyrimidine bases, thereby disrupting cellular processes.
類似化合物との比較
4-Amino-2-methylpyrimidine: Lacks the aminomethyl and hydroxymethyl groups, making it less versatile in chemical reactions.
5-Aminomethyl-2-methylpyrimidine: Similar structure but lacks the hydroxymethyl group, affecting its reactivity and applications.
4-Amino-5-hydroxymethyl-2-methylpyrimidine: Similar but lacks the aminomethyl group, limiting its potential interactions and uses.
Uniqueness:
- The presence of both aminomethyl and hydroxymethyl groups in [4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol provides unique reactivity and versatility in chemical synthesis.
- Its structure allows for multiple functionalization possibilities, making it a valuable intermediate in various fields, including pharmaceuticals and materials science.
特性
分子式 |
C6H10N4O |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
[4-amino-5-(aminomethyl)pyrimidin-2-yl]methanol |
InChI |
InChI=1S/C6H10N4O/c7-1-4-2-9-5(3-11)10-6(4)8/h2,11H,1,3,7H2,(H2,8,9,10) |
InChIキー |
WAOZHIYPGWBFLG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=N1)CO)N)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


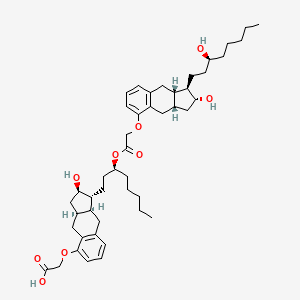

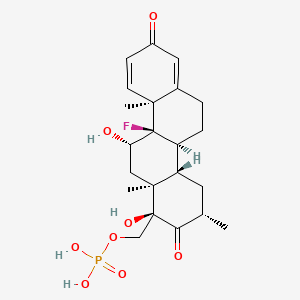
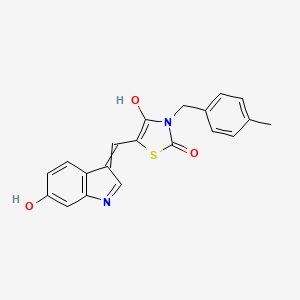
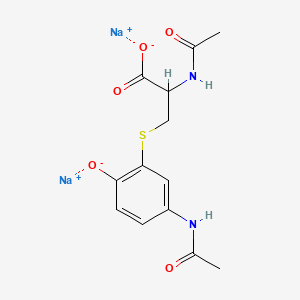
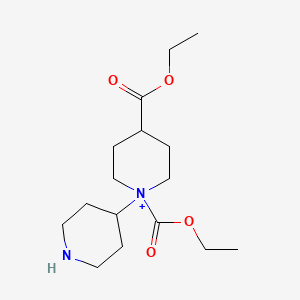
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)
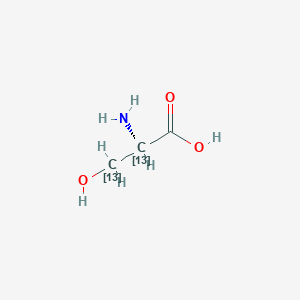
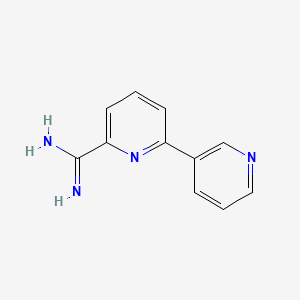
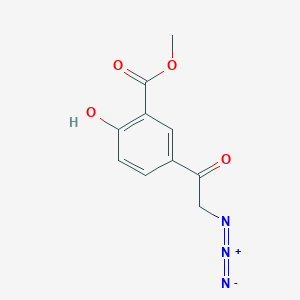
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-2,2,3,4,4-pentadeuterio-12-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13863095.png)
